REACTION_CXSMILES
|
C(=O)([O-])[O-].[K+].[K+].[NH:7]1[CH2:12][CH2:11][O:10][CH2:9][CH2:8]1.[CH3:13][C:14]([CH3:18])=[CH:15][CH:16]=O>C1(C)C=CC=CC=1>[CH3:18][C:14](=[CH2:13])[CH:15]=[CH:16][N:7]1[CH2:12][CH2:11][O:10][CH2:9][CH2:8]1 |f:0.1.2|
|
Name
|
|
Quantity
|
6 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
26.8 g
|
Type
|
reactant
|
Smiles
|
N1CCOCC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
equipped with a dropping funnel, under an inert atmosphere
|
Type
|
CUSTOM
|
Details
|
to rise to 20° C.
|
Type
|
CUSTOM
|
Details
|
The potassium carbonate was separated by filtration
|
Type
|
CUSTOM
|
Details
|
The toluene was removed at atmospheric pressure, which
|
Type
|
DISTILLATION
|
Details
|
Under reduced pressure, the excess morpholine was distilled first
|
Type
|
DISTILLATION
|
Details
|
the expected dienamine (b.p. 108°-110° C. at 20 mm Hg) was distilled
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |